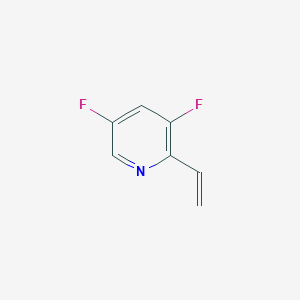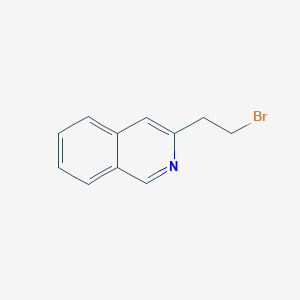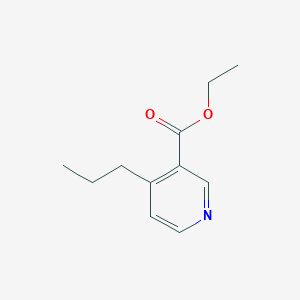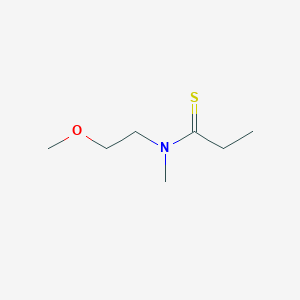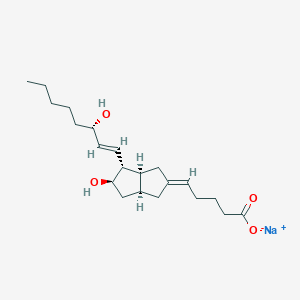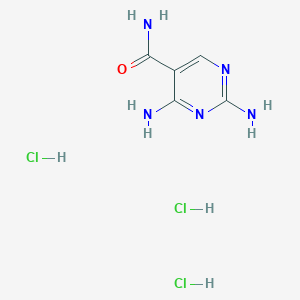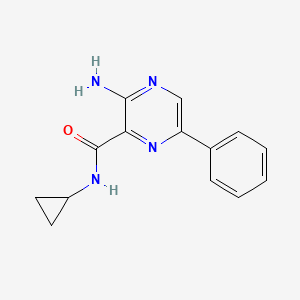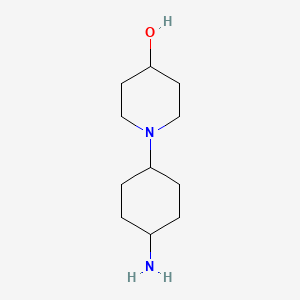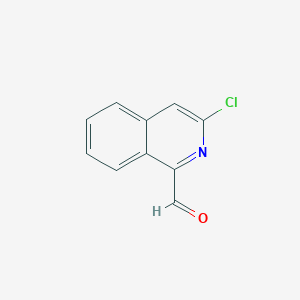
3-Chloroisoquinoline-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroisoquinoline-1-carbaldehyde is an organic compound belonging to the class of isoquinolines. It is characterized by the presence of a chloro substituent at the third position and an aldehyde group at the first position of the isoquinoline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroisoquinoline-1-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where isoquinoline is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
化学反应分析
Types of Reactions
3-Chloroisoquinoline-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Chloroisoquinoline-1-carboxylic acid.
Reduction: 3-Chloroisoquinoline-1-methanol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学研究应用
3-Chloroisoquinoline-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 3-Chloroisoquinoline-1-carbaldehyde is largely dependent on its reactivity and the specific biological target it interacts with. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 1-Chloroisoquinoline-3-carbaldehyde
- 2-Chloroisoquinoline-1-carbaldehyde
Uniqueness
3-Chloroisoquinoline-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H6ClNO |
|---|---|
分子量 |
191.61 g/mol |
IUPAC 名称 |
3-chloroisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-7-3-1-2-4-8(7)9(6-13)12-10/h1-6H |
InChI 键 |
LUJPAYHJDHLKIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N=C2C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


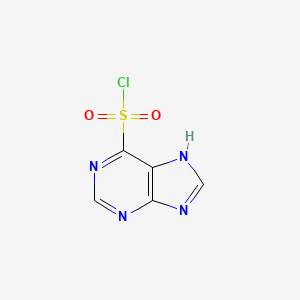
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
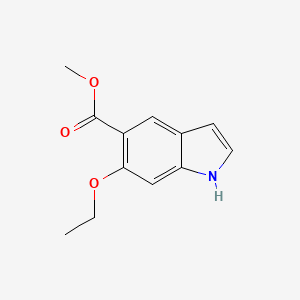

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
